{(3S,4R)-4-[2-Fluoro-4-(trifluoromethyl)phenyl]-pyrrolidin-3-YL}methanol hydrochloride
Overview
Description
{(3S,4R)-4-[2-Fluoro-4-(trifluoromethyl)phenyl]-pyrrolidin-3-YL}methanol hydrochloride is a synthetic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of fluorine atoms in its structure contributes to its distinct chemical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(3S,4R)-4-[2-Fluoro-4-(trifluoromethyl)phenyl]-pyrrolidin-3-YL}methanol hydrochloride typically involves multiple steps. One common approach includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group is introduced via a nucleophilic substitution reaction, where a suitable fluorinated reagent reacts with the pyrrolidine intermediate.
Hydroxymethylation: The hydroxymethyl group is added through a hydroxymethylation reaction, often using formaldehyde or a similar reagent.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group.
Reduction: Reduction reactions can convert the fluorinated phenyl group to a less oxidized state.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, {(3S,4R)-4-[2-Fluoro-4-(trifluoromethyl)phenyl]-pyrrolidin-3-YL}methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its fluorinated phenyl group can enhance binding affinity and specificity in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its unique chemical properties may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is utilized in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of {(3S,4R)-4-[2-Fluoro-4-(trifluoromethyl)phenyl]-pyrrolidin-3-YL}methanol hydrochloride involves its interaction with specific molecular targets. The fluorinated phenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. Additionally, the pyrrolidine ring may participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- {(3S,4R)-4-[2-Fluoro-4-(trifluoromethyl)phenyl]-pyrrolidin-3-YL}methanol
- {(3S,4R)-4-[2-Fluoro-4-(trifluoromethyl)phenyl]-pyrrolidin-3-YL}methanol acetate
- {(3S,4R)-4-[2-Fluoro-4-(trifluoromethyl)phenyl]-pyrrolidin-3-YL}methanol sulfate
Uniqueness
The hydrochloride salt form of {(3S,4R)-4-[2-Fluoro-4-(trifluoromethyl)phenyl]-pyrrolidin-3-YL}methanol is unique due to its enhanced solubility and stability compared to its free base or other salt forms. This makes it particularly useful in pharmaceutical formulations and other applications where solubility is a critical factor.
Properties
IUPAC Name |
[(3S,4R)-4-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4NO.ClH/c13-11-3-8(12(14,15)16)1-2-9(11)10-5-17-4-7(10)6-18;/h1-3,7,10,17-18H,4-6H2;1H/t7-,10+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXYDZXJNQQSTB-XQRIHRDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=C(C=C(C=C2)C(F)(F)F)F)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C2=C(C=C(C=C2)C(F)(F)F)F)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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